3-chloro-N-(2,5-difluorophenyl)benzamide
Description
3-Chloro-N-(2,5-difluorophenyl)benzamide is a halogenated benzamide derivative featuring a 3-chlorobenzoic acid backbone substituted with a 2,5-difluorophenyl group at the amide nitrogen. This compound is part of a broader class of benzamides studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing chlorine and fluorine substituents influences its electronic properties, solubility, and intermolecular interactions, such as halogen bonding and hydrogen bonding .
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-chloro-N-(2,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) |
InChI Key |
XGWXJIKPBPQQTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substitution Effects
Positional Isomers of Difluorophenyl Substituents
- 3-Chloro-N-(3,5-Difluorophenyl)Benzamide: This positional isomer (synonym of the target compound) has fluorine atoms at the 3,5-positions of the phenyl ring.
- 3-Chloro-N-(2-Fluorophenyl)Benzamide (H56956) : Lacking the second fluorine at the 5-position, this analogue exhibits reduced electronic effects and steric bulk, which may simplify crystal packing. highlights polymorphic forms (IA, IB) of 3-chloro-N-(2-fluorophenyl)benzamide, stabilized by C–H···O and Cl···Cl interactions (3.943 Å in related structures) .
Chlorine Substitution Patterns
- Such differences are critical in drug design, as seen in , where 2-chloro-substituted oxadiazole benzamides showed higher anti-inflammatory activity than 3- or 4-chloro analogues .
- 4-Chloro-N-(2,5-Difluorophenyl)Benzamide : A 4-chloro substituent may enhance π-π stacking interactions due to its para-position relative to the amide group, influencing solubility and crystallinity.
Functional Group Variations
Hydroxy and Methoxy Derivatives
- 5-Chloro-N-(3-Fluorophenyl)-2-Methoxybenzamide (CAS 349088-26-2) : The methoxy group at the 2-position increases electron-donating effects, improving solubility in polar solvents. This contrasts with the target compound’s electron-withdrawing fluorine substituents .
- 5-Chloro-N-[2-Fluoro-3-(Trifluoromethyl)Phenyl]-2-Hydroxybenzamide: The hydroxyl and trifluoromethyl groups introduce hydrogen-bonding donors and extreme lipophilicity, respectively, making this compound suitable for pesticidal applications (e.g., diflubenzuron analogues in ) .
Carbamothioyl and Metal Complexes
- 3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex: The carbamothioyl group enables coordination to nickel(II), forming a distorted square-planar geometry.
Anti-Inflammatory Activity
demonstrates that substitution patterns profoundly influence bioactivity. For example, 2-chloro-substituted oxadiazole benzamides exhibited superior anti-inflammatory effects compared to 3-chloro analogues. While the target compound lacks an oxadiazole moiety, its 2,5-difluorophenyl group may similarly modulate receptor binding or metabolic stability .
Crystallographic and Physicochemical Properties
The target compound’s 2,5-difluorophenyl group may introduce unique F···F or Cl···F interactions, which are less common than Cl···Cl bonds but can stabilize crystal lattices. For instance, notes fluorine’s role in polymorph stabilization .
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